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Compound of Interest

Compound Name:
2-bromo-4-chloro-6-

fluorobenzene-1-sulfonamide

CAS No.: 1204573-10-3

Cat. No.: B6254803

Get Quote

Technical Profile: Halogenated Benzenesulfonamide Scaffolds (

)

Executive Summary
The molecular formula

represents a specialized class of poly-halogenated benzenesulfonamides. In the context of
modern medicinal chemistry, these compounds serve as high-value "orthogonal scaffolds."
Their utility lies in the presence of three distinct halogen atoms (Br, Cl, F) and a sulfonamide
moiety on a single benzene ring, offering multiple, chemically distinct sites for diversification.

This guide details the molecular properties, structural isomerism, and synthetic utility of this

scaffold, specifically designed for researchers engaged in Fragment-Based Drug Discovery

(FBDD) and Lead Optimization.
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The formula

corresponds to a benzene ring substituted with four distinct functional groups: Bromine,
Chlorine, Fluorine, and a Sulfonamide (

), leaving two aromatic protons (

).

Quantitative Data Profile
Property Value Notes

Molecular Formula

Molecular Weight (Average) 288.52 g/mol Useful for bulk stoichiometry.

Monoisotopic Mass 286.88187 Da
Critical for HRMS identification

(Br/Cl isotope patterns).

Heavy Atom Count 13

Isotope Pattern Distinctive M+2, M+4

Due to

(1:1) and

(3:1).

Predicted LogP ~1.9 - 2.1
Lipophilicity suitable for CNS-

active fragments.

H-Bond Donors
1 (Sulfonamide

)

H-Bond Acceptors
2 (Sulfonyl

)

Key Isomers (Commercial Building Blocks)
The specific arrangement of halogens dictates the steric environment and reactivity. Two

primary isomers are commercially relevant as building blocks:
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4-bromo-3-chloro-2-fluorobenzenesulfonamide (CAS: 1204572-81-5)

2-bromo-4-chloro-6-fluorobenzenesulfonamide (CAS: 1204573-10-3)

Chemoselectivity & Orthogonal Reactivity
For a drug development professional, the value of

is its chemoselective hierarchy. The molecule acts as a "switchboard," allowing sequential
functionalization without protecting groups.

The Reactivity Hierarchy (The "Why")
The different bond dissociation energies (BDE) of the Carbon-Halogen bonds allow for

controlled, stepwise substitution:

Site A (

): The most reactive site. Under standard Palladium-catalyzed cross-coupling conditions
(Suzuki-Miyaura, Buchwald-Hartwig), the bromide reacts first, preserving the chloride and
fluoride.

Site B (

): Reacts only under forcing conditions or using specialized bulky phosphine ligands (e.g.,
XPhos, RuPhos) after the bromide has been coupled.

Site C (

): Generally inert to Pd-catalysis. Acts as a metabolic blocker (preventing oxidation) or an
electronic modulator to lower the pKa of the sulfonamide.

Site D (

): The sulfonamide nitrogen is nucleophilic. It can be alkylated or acylated to form the core
pharmacophore before or after the metal-catalyzed steps.

Visualizing the Reactivity Map
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Figure 1: Orthogonal reactivity map of the scaffold, demonstrating the sequential logic for

library generation.

Synthetic Methodologies
Synthesizing a tri-halogenated sulfonamide requires careful control of directing groups to avoid

isomeric mixtures. A "Self-Validating" protocol implies that the reaction outcome is confirmed by

the distinct NMR splitting patterns of the remaining two aromatic protons.

Retrosynthetic Logic
Direct chlorosulfonation of a tri-halobenzene is often sluggish due to electron deficiency and

steric crowding. The preferred industrial route typically involves:

Precursor: A commercially available aniline (e.g., 4-bromo-3-chloro-2-fluoroaniline).

Transformation: Sandmeyer reaction (diazotization) followed by capture with

.

Protocol: Diazotization-Sulfonylation (Meerwein
Modification)
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Objective: Convert an aniline precursor to the sulfonyl chloride, then to the sulfonamide.

Reagents:

Precursor: 4-bromo-3-chloro-2-fluoroaniline (1.0 eq)

(1.2 eq),

(conc.)

gas (saturated in acetic acid) +

(catalyst)

(excess)

Step-by-Step Workflow:

Diazotization:

Dissolve aniline in conc.

/Acetic Acid at 0°C.

Add aqueous

dropwise. Maintain

to prevent phenol formation.

Validation Point: Solution turns clear/yellow; starch-iodide paper turns blue (excess nitrite).

Sulfonyl Chloride Formation:

In a separate vessel, saturate glacial acetic acid with

gas. Add

(cat.).

Pour the cold diazonium salt solution into the
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mixture.

Observation: Vigorous evolution of

gas indicates successful radical decomposition and

bond formation.

Amidation:

Extract the intermediate sulfonyl chloride with DCM.

Treat immediately with aqueous

or gaseous ammonia at 0°C.

Purification: Precipitate with water, filter, and recrystallize from Ethanol/Water.

Synthetic Workflow Diagram
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Start: Halogenated Aniline
(C6H4BrClFN-NH2)

Step 1: Diazotization
(NaNO2, HCl, 0°C)

Intermediate: Diazonium Salt
[Ar-N2]+ Cl-

Step 2: Meerwein Sulfonylation
(SO2, CuCl2, AcOH)

-N2 Gas

Intermediate: Sulfonyl Chloride
(Ar-SO2Cl)

Step 3: Amination
(NH4OH or NH3)

Target: Sulfonamide
(C6H4BrClFNO2S)

Click to download full resolution via product page

Figure 2: The Meerwein synthesis route for converting halogenated anilines to sulfonamides.

Analytical Validation (Self-Validating System)
To ensure the product is the correct isomer and not a rearranged byproduct, use the following

logic:
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1H NMR (DMSO-d6):

You must observe exactly two aromatic signals.

Coupling Constants (

):

If Para-hydrogens:

Hz (singlets).

If Ortho-hydrogens:

Hz (doublets).

If Meta-hydrogens:

Hz.

Validation: The sulfonamide

appears as a broad singlet (exchangeable with

) around 7.5–8.0 ppm.

Mass Spectrometry:

Look for the specific isotope pattern.

and

create a 1:1 doublet.

and

add a 3:1 pattern.

The combination creates a distinct "staircase" or multi-peak molecular ion cluster that

confirms the presence of both halogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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